erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Description
Molecular Configuration and Stereochemical Analysis
The molecular structure of this compound exhibits distinctive stereochemical features that define its biological and chemical properties. The compound possesses the molecular formula C10H14O5 with a molecular weight of 214.21 grams per mole. The stereochemical designation follows the (1R,2S) absolute configuration, which establishes the spatial arrangement of substituents around the two chiral centers present in the molecule.
The structural framework consists of a propane-1,2-diol backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the first carbon position. This arrangement creates two stereogenic centers at carbons 1 and 2, resulting in the characteristic erythro configuration. The Chemical Abstracts Service registry number 38916-91-5 uniquely identifies this specific stereoisomer. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, reflecting the complete structural description including stereochemical information.
Advanced nuclear magnetic resonance spectroscopy studies have revealed critical insights into the configurational determination of arylglycerol fragments. Research demonstrates that chemical shift differences of diastereotopic methylene protons serve as reliable indicators for stereochemical assignment. When employing dimethyl sulfoxide-d6 as the preferred solvent, the erythro configuration corresponds to a smaller chemical shift difference value of less than 0.07 parts per million for the methylene protons at position 3. This spectroscopic signature provides a robust method for distinguishing between different stereoisomeric forms.
The absolute configuration determination utilizes sophisticated chemical derivatization techniques. Camphanoyl chloride serves as an effective chiral derivatizing agent for establishing absolute stereochemistry through nuclear magnetic resonance analysis. In erythro enantiomers, the chemical shift difference value for the 1R,2S configuration exceeds 0.09 parts per million, while the 1S,2R configuration shows values below 0.05 parts per million. These empirical relationships enable precise stereochemical assignments in complex molecular systems.
Crystallographic Studies and Conformational Dynamics
Extensive X-ray crystallographic investigations have provided detailed insights into the three-dimensional structure and conformational preferences of this compound and related arylglycerol compounds. These studies reveal that the molecular conformation is primarily governed by specific torsion angles that determine the spatial orientation of aromatic rings and functional groups.
The conformational analysis focuses on two critical torsion angles: Caryl-Cα-Cβ-O and Caryl-O-Cβ-Cα, which dictate the overall molecular geometry. In erythro forms of dimeric lignin models examined through crystallographic studies, the Caryl-Cα-Cβ-O angle consistently measures approximately 60 degrees, while the Caryl-O-Cβ-Cα angle approaches -140 degrees. These specific angular relationships contribute to the characteristic conformational signature of erythro-configured molecules.
Crystallographic data reveal that aromatic ring separation plays a crucial role in molecular stability and reactivity. The distance between aromatic ring centers typically ranges from 4.3 to 4.9 Ångströms, with most compounds exhibiting separations around 4.5 Ångströms. This spatial arrangement suggests that π-π electron repulsion between aromatic groups influences conformational preferences, although hydrogen bonding and other intermolecular interactions also contribute significantly to the observed structures.
The angle between aromatic ring planes provides additional conformational information, with values ranging from 38 to 117 degrees depending on the specific molecular environment. These variations reflect the conformational flexibility inherent in arylglycerol systems while maintaining preferred orientations that minimize steric hindrance and optimize intermolecular interactions.
Crystallographic studies of related compounds, including erythro-3-Hydroxy-3-(4-methoxyphenyl)-2-phenoxypropanoic acid, demonstrate consistent structural features across the arylglycerol family. The crystal structure exhibits a triclinic space group P-1 with cell parameters a = 9.785 Ångströms, b = 13.369 Ångströms, c = 5.768 Ångströms, and angles α = 101.74°, β = 92.43°, γ = 102.77°.
Comparative Analysis with threo-Diastereomeric Forms
The comparative analysis between erythro and threo diastereomeric forms reveals fundamental differences in molecular geometry, spectroscopic properties, and conformational behavior. These differences have profound implications for understanding the structure-property relationships in arylglycerol systems and their role in lignin chemistry.
Nuclear magnetic resonance spectroscopy provides the most definitive method for distinguishing between erythro and threo configurations. The chemical shift difference (Δδ) of diastereotopic methylene protons serves as a diagnostic tool for configurational assignment. In dimethyl sulfoxide-d6 solution, threo configurations exhibit larger Δδ values exceeding 0.15 parts per million, while erythro configurations show significantly smaller values below 0.07 parts per million.
| Configuration | Δδ H3a-H3b (ppm) in DMSO-d6 | Δδ H3a-H3b (ppm) in Methanol-d4 |
|---|---|---|
| Erythro | <0.07 | <0.04 |
| Threo | >0.15 | >0.13 |
Conformational differences between erythro and threo forms manifest prominently in torsion angle measurements. While erythro forms consistently exhibit Caryl-Cα-Cβ-O angles around 60 degrees, threo forms demonstrate markedly different values approaching 180 degrees. This conformational distinction reflects the different spatial arrangements imposed by the alternative stereochemical configurations.
The threo diastereomer, with Chemical Abstracts Service number 848031-94-7, exhibits the molecular formula C10H14O4 and systematic name (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. The molecular weight difference of approximately 16 grams per mole compared to the erythro form reflects the presence of one fewer hydroxyl group in the threo structure.
Enzymatic dehydrogenation studies reveal preferential formation patterns between diastereomeric forms. Research demonstrates that dehydrogenation reactions of related substrates yield predominantly threo isomers over erythro isomers, with typical ratios favoring threo forms. Specifically, investigations of p-hydroxyphenylglycerol tetraacetate show erythro:threo ratios of 19:81, indicating strong stereochemical selectivity in formation processes.
Gas chromatographic analysis provides quantitative separation and analysis capabilities for diastereomeric mixtures. Using 2% OV-17 stationary phase on Chromosorb AW at 218°C, complete baseline separation of erythro and threo forms enables accurate quantitative determination. The retention time differences facilitate routine analytical determinations of stereoisomeric purity and composition.
| Compound | Erythro (%) | Threo (%) | Analytical Conditions |
|---|---|---|---|
| Guaiacylglycerol tetraacetate | 45 | 55 | GC, OV-17, 218°C |
| Syringylglycerol tetraacetate | 26 | 74 | GC, OV-17, 218°C |
| p-Hydroxyphenylglycerol tetraacetate | 19 | 81 | GC, OV-17, 218°C |
The biological significance of stereochemical differences extends to lignin polymer structure and function. Arylglycerol β-aryl ether linkages represent major structural motifs in lignin polymers, and the distribution of erythro versus threo configurations influences polymer properties and degradation behavior. Recent investigations confirm approximately equal proportions of erythro and threo forms in natural lignin samples, although specific ratios vary depending on plant species and environmental factors.
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding diketones or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Erythro-GD is utilized as a starting material or intermediate in the synthesis of more complex molecules. Its unique chemical structure allows for various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced properties or functionalities.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Corresponding ketones or aldehydes |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Acetic anhydride | Acetylated derivatives |
Biology
Erythro-GD has been studied for its potential biological activities , including:
- Antioxidant Properties : It exhibits the ability to scavenge free radicals, providing cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Research indicates that erythro-GD may inhibit inflammatory pathways, making it potentially beneficial for treating conditions characterized by chronic inflammation .
- Antitumor Activity : Preliminary studies suggest that erythro-GD may possess anticancer properties, although further research is needed to elucidate its mechanisms and efficacy.
Medicine
In the medical field, erythro-GD is being investigated for its potential therapeutic effects in various diseases:
- Neurodegenerative Disorders : Its antioxidant properties may help mitigate oxidative damage in neurodegenerative conditions such as Alzheimer's disease.
- Cancer Treatment : Ongoing research explores its role in cancer therapy, particularly in enhancing the efficacy of existing treatments or reducing side effects.
Case Study 1: Antioxidant Activity
A study conducted on erythro-GD demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential for use in formulations aimed at oxidative stress reduction .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, erythro-GD treatment resulted in reduced levels of pro-inflammatory cytokines. This finding suggests its potential application as an anti-inflammatory agent in therapeutic settings .
Mechanism of Action
The mechanism of action of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Signal Transduction Modulation: Modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: erythro vs. threo
The erythro and threo diastereomers differ in the spatial arrangement of hydroxyl groups on the propane-1,2-diol chain, significantly impacting their biochemical behavior:
- Metabolic Pathways: The threo isomer is hypothesized as a product of microbial degradation of lignin-derived diketones (e.g., G-diketone) by Novosphingobium aromaticivorans .
Guaiacylglycerol Derivatives
Compounds with additional hydroxyl or methoxy substitutions exhibit distinct bioactivities:
Other Phenylpropanoid Diols
- 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol: Contains an allyl group and ether linkage; studied for resin synthesis .
- 3-(2-Methoxyphenoxy)propane-1,2-diol: Lacks the 4-hydroxyl group; used in polymer chemistry .
Biological Activity
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, commonly referred to as a phenylpropanoid compound, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
This compound is characterized by its phenolic structure, which allows it to participate in various biochemical reactions. It is primarily derived from natural sources such as the bark of Quercus robur and is noted for its antioxidant properties and potential therapeutic effects in medicine .
The biological activity of this compound is primarily mediated through several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit the activity of oxidoreductases, leading to decreased production of reactive oxygen species (ROS) .
- Enzyme Interactions : It interacts with various enzymes and proteins, influencing their activity through binding interactions. This includes modulation of cell signaling pathways that are critical for cellular metabolism and gene expression .
1. Antioxidant Properties
Research indicates that this compound effectively scavenges free radicals. In vitro studies have demonstrated its ability to reduce oxidative damage in cell cultures exposed to hydrogen peroxide (H₂O₂), suggesting a protective role against oxidative stress .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .
3. Antidiabetic Potential
This compound has shown promise in regulating blood glucose levels. Studies indicate that it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby lowering postprandial blood glucose levels .
4. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of natural antimicrobial agents .
Case Studies and Research Findings
Dosage Effects and Safety Profile
The effects of this compound vary significantly with dosage:
Q & A
Q. How is erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol characterized in natural product research?
Methodological Answer: Structural elucidation relies on advanced analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the stereochemistry (e.g., erythro vs. threo configurations) and substitution patterns. For example, coupling constants in 1H NMR distinguish erythro (J = 4–6 Hz) from threo (J = 8–10 Hz) diastereomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or DART-MS provides exact mass (e.g., m/z 198.22068 for C10H14O4) to verify molecular formula .
- Chromatographic Purity : HPLC with UV/RI detectors ensures purity, critical for bioactivity studies .
Q. From which natural sources has this compound been isolated, and what extraction methods are employed?
Methodological Answer:
- Natural Sources : Isolated from Curcuma longa (turmeric) rhizomes, where it coexists with diarylheptanoids like curcumin derivatives .
- Extraction : Sequential solvent extraction (e.g., ethanol/water) followed by column chromatography (silica gel, Sephadex LH-20) for purification. Reverse-phase HPLC is used for final isolation .
Advanced Research Questions
Q. What biotransformation methods synthesize this diol, and how do reaction conditions influence stereochemistry?
Methodological Answer:
- Biotransformation : Hydroxy ketones (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-1-one) are enzymatically reduced using Rhodococcus spp. or Aspergillus spp. to yield erythro or threo diols. Stereoselectivity depends on microbial strain and cofactor (NADH/NADPH) availability .
- γ-Ray Irradiation : Curcumin derivatives irradiated with γ-rays produce erythro-1-(3-methoxy-4-hydroxyphenyl)propan-1,2-diol, with yields optimized at 20–50 kGy .
Q. How do researchers investigate interactions between this compound and human topoisomerase IIα or actin?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by measuring heat changes during ligand-protein interaction .
- Molecular Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in topoisomerase IIα’s ATPase domain. MD simulations assess stability over 100 ns trajectories .
- Contradiction Analysis : Discrepancies in binding data (e.g., conflicting Kd values) may arise from protein purity or buffer conditions (e.g., Mg²⁺ concentration affecting ATPase activity) .
Q. How do erythro vs. threo configurations impact pharmacological activity, and what methodologies differentiate them?
Methodological Answer:
Q. How can conflicting reports about the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (pH 1–13, 40°C) monitored via LC-MS. For example, silage studies show stability at pH 3.6–3.9 but degradation at pH >4 via ester hydrolysis .
- Contradiction Resolution : Discrepancies may arise from matrix effects (e.g., plant extracts vs. pure compound) or analytical sensitivity (HPLC vs. GC-MS). Standardized buffers and validated protocols are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
